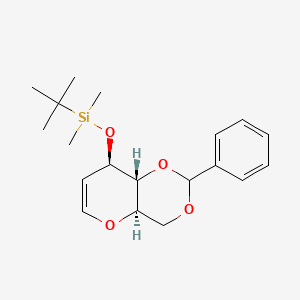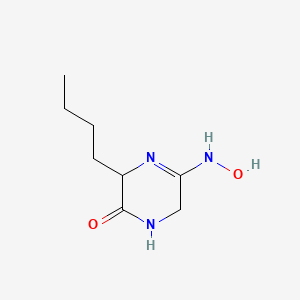
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one is an organic compound with a unique structure that includes a pyrazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one typically involves the reaction of a butyl-substituted pyrazinone with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The key steps include the formation of the pyrazinone core, followed by the introduction of the butyl group and the hydroxylamine moiety. The process is optimized for large-scale production, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted pyrazinones.
Aplicaciones Científicas De Investigación
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Butyl-5-hexylpyrrolizidine: Similar in structure but with a pyrrolizidine core.
3-Butyl-5-methyl-tetrahydro-2H-pyran-4-yl acetate: Contains a tetrahydropyran ring instead of a pyrazinone core.
Uniqueness
3-Butyl-5-(hydroxyamino)-1,6-dihydropyrazin-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxylamine group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds.
Propiedades
Número CAS |
20855-70-3 |
|---|---|
Fórmula molecular |
C8H15N3O2 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
5-butyl-3-(hydroxyamino)-2,5-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C8H15N3O2/c1-2-3-4-6-8(12)9-5-7(10-6)11-13/h6,13H,2-5H2,1H3,(H,9,12)(H,10,11) |
Clave InChI |
NELBQMZXFGVYDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)NCC(=N1)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


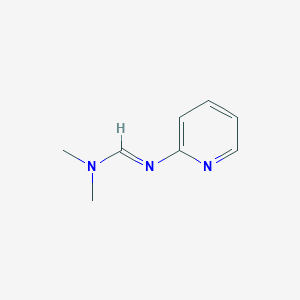
![3-Ethoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15245212.png)
![methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate](/img/structure/B15245213.png)
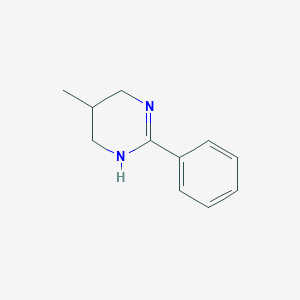
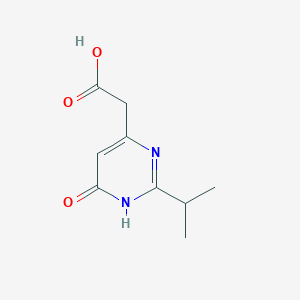
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
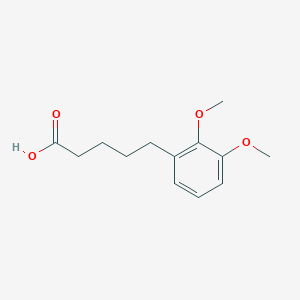
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
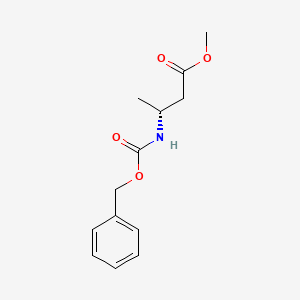
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
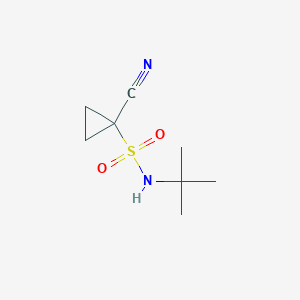
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)
